

FAQ: Rupintrivir Resistance (A105V & I109V Substitutions)

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Compound Focus: Rupintrivir

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Q1: What are the A105V and I109V mutations? A105V and I109V are amino acid substitutions in the NS6 protease of human norovirus. They were identified in replicon cells selected for survival under increasing **rupintrivir** pressure and are linked to reduced drug susceptibility [1] [2] [3]. The I109V single mutation appears first, while the A105V/I109V double mutation is associated with higher levels of resistance [1].

Q2: What is the experimental evidence for these resistance mutations? The evidence comes from multiple, complementary experimental approaches:

- **In vitro selection:** Norwalk virus (GI.1) replicon cells were passaged in the presence of increasing **rupintrivir** concentrations, leading to the emergence of resistant lineages [1].
- **Genotypic analysis:** Sequencing of the resistant replicons revealed the A105V and I109V mutations in the protease [1] [4].
- **Phenotypic validation:** A cell-based FRET assay confirmed these mutations impact protease function and confer resistance [1] [2] [3].
- **Reverse genetics:** Introducing the I109V mutation into murine norovirus (MNV) created a recombinant virus with demonstrably reduced susceptibility to **rupintrivir**, validating the causal role of this mutation [1] [2].

Q3: How much do these mutations reduce drug susceptibility? The following table summarizes the resistance levels observed in Norwalk virus replicon cells:

| Mutation(s) | Fold Change in EC50 (vs. Wild-Type) | Rupintrivir Concentration at Selection |
|---------------|-------------------------------------|--|
| I109V | ~4 to 6-fold | 10 μ M |
| A105V / I109V | ~7 to 12-fold | 15-20 μ M |

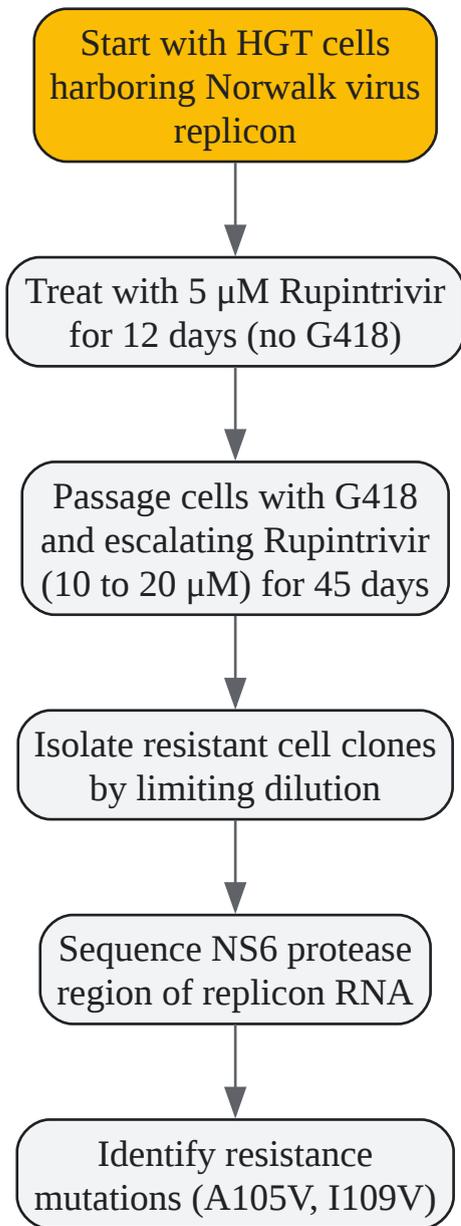
Data compiled from [1]. The EC50 for the wild-type replicon was 1.3 μ M.

Experimental Protocols

Protocol 1: In Vitro Selection of **Rupintrivir-Resistant Norwalk Virus Replicons**

This methodology is used to generate resistant viral replicons in a controlled laboratory setting [1].

Workflow Overview



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Key Materials & Reagents

- **Cell Line:** HGT cells (human gastric adenocarcinoma) stably maintaining a Norwalk virus (GI.1) replicon with a neomycin resistance gene.
- **Antiviral Compound:** **Rupintrivir**.
- **Culture Medium:** With and without the selective agent G418.

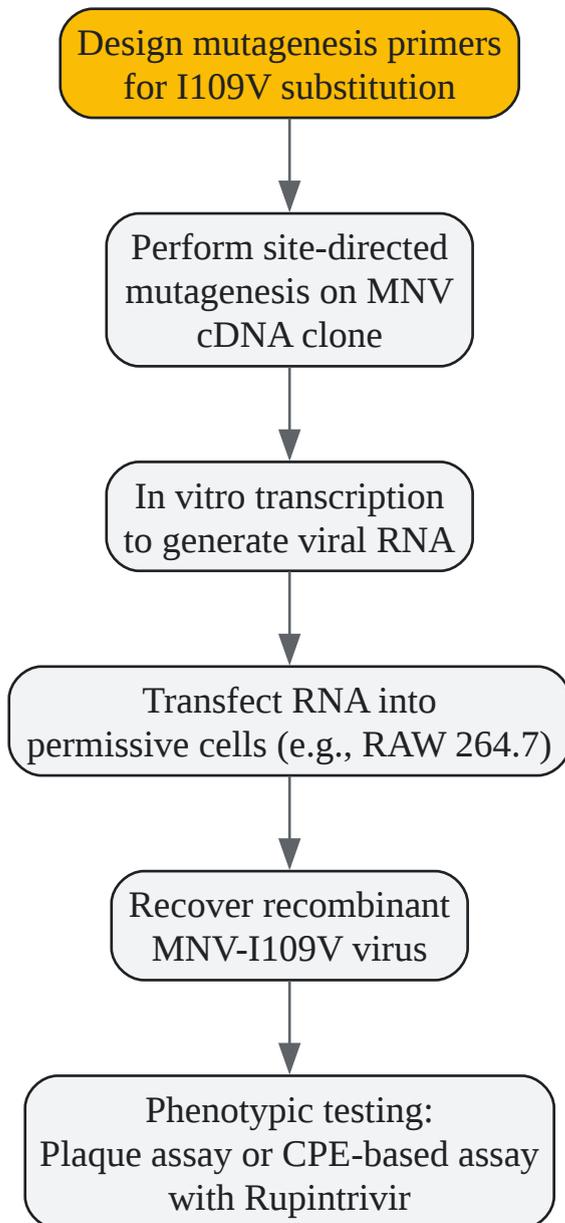
Procedure Steps

- **Initial Treatment:** Culture HGT-NV replicon cells with 5 μM **rupintrivir** for 12 days in the **absence** of G418 selection pressure [1].
- **Escalating Selection:** Passage the surviving cells in medium containing G418 and progressively higher concentrations of **rupintrivir** (e.g., from 10 μM up to 20 μM) for approximately 45 days [1].
- **Clone Isolation:** Use limiting dilution on the surviving cell population after 45 days to isolate single-cell clones [1].
- **Genotypic Analysis:** Extract RNA from resistant clones, perform RT-PCR to amplify the NS6 protease region, and sequence the product to identify mutations [1].

Protocol 2: Characterizing Resistance in Murine Norovirus (MNV) via Reverse Genetics

This protocol validates the effect of identified mutations in an infectious model system [1] [5].

Workflow Overview



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Key Materials & Reagents

- **Reverse Genetics System:** An infectious cDNA clone of MNV [5].
- **Cells:** Permissive cell line for MNV, such as RAW 264.7 murine macrophages.
- **Assay:** Plaque reduction assay or cytopathic effect (CPE)-based assay to determine EC50.

Procedure Steps

- **Mutagenesis:** Introduce the desired I109V point mutation into the MNV cDNA clone using site-directed mutagenesis [1].

- **RNA Transcription:** Generate viral genomic RNA from the wild-type and mutant cDNA templates using an in vitro transcription system [5].
- **Virus Recovery:** Transfect the transcribed RNA into permissive cells (e.g., RAW 264.7) to rescue the recombinant virus [5].
- **Susceptibility Testing:** Infect cells with the recombinant MNV-I109V and wild-type MNV in the presence of a dilution series of **rupintrivir**. Use a plaque assay or MTS cell viability assay to quantify viral replication and calculate the EC50 for comparison [1] [4].

Technical Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |
|--|--|---|
| Resistant replicons do not emerge during selection. | Drug concentration is too high, eliminating all replicons. | Start with a lower concentration of rupintrivir (e.g., 2.5-5 μ M) and remove G418 initially to reduce selection pressure [1]. |
| | The viral mutation rate is too low. | Ensure a sufficiently large cell population is maintained during passages to provide genetic diversity. |
| Recombinant MNV fails to recover after transfection. | Low transfection efficiency or RNA quality. | Use a high-efficiency transfection method (e.g., electroporation) for RAW 264.7 cells and ensure high-quality, capped RNA transcripts [5]. |
| The resistance fold-change is lower than expected. | The mutation may impact viral fitness (attenuation). | The I109V mutation may reduce viral fitness. Consider passaging the recombinant virus to adapt or check growth kinetics alongside susceptibility [1]. |

Research Note

The A105V and I109V mutations have also been shown to confer cross-resistance to a newer class of peptidomimetic protease inhibitors derived from **rupintrivir**, highlighting a potential challenge for drug development [4].

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